

2-Bromo-7-chlorothieno[3,2-b]pyridine chemical properties

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Compound of Interest

Compound Name: 2-Bromo-7-chlorothieno[3,2-b]pyridine

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An In-depth Technical Guide on **2-Bromo-7-chlorothieno[3,2-b]pyridine**

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thieno[3,2-b]pyridine scaffold is a privileged heterocyclic system in medicinal chemistry, forming the core of numerous compounds investigated for therapeutic applications, particularly as kinase inhibitors.^[1] This technical guide focuses on **2-Bromo-7-chlorothieno[3,2-b]pyridine**, a key intermediate for the synthesis of novel derivatives. This document provides a comprehensive overview of its known and predicted chemical properties, proposes a detailed synthetic methodology, and discusses its potential applications in drug discovery, specifically in the context of targeted cancer therapy. All quantitative data is summarized in structured tables, and key processes are visualized to aid in research and development efforts.

Core Chemical Properties

Limited experimental data is publicly available for **2-Bromo-7-chlorothieno[3,2-b]pyridine**. The following tables summarize the core chemical identifiers and properties sourced from public databases, as well as computational predictions.

Table 1: Chemical Identification and Properties

Property	Value	Source
Molecular Formula	C ₇ H ₃ BrClNS	PubChem[2]
Molecular Weight	248.52 g/mol	Appretech
Monoisotopic Mass	246.8858 Da	PubChem[2]
CAS Number	1334645-51-0	Appretech
IUPAC Name	2-bromo-7-chlorothieno[3,2-b]pyridine	PubChem[2]
SMILES	<chem>C1=CN=C2C=C(SC2=C1Cl)Br</chem>	PubChem[2]
InChI	InChI=1S/C7H3BrClNS/c8-6-3-5-7(11-6)4(9)1-2-10-5/h1-3H	PubChem[2]
InChIKey	XMZQZXNHMUDHNZ-UHFFFAOYSA-N	PubChem[2]

Table 2: Predicted Physicochemical Properties

Property	Predicted Value	Source
XlogP	3.6	PubChem[2]
Topological Polar Surface Area	41.1 Å ²	PubChem
Hydrogen Bond Donor Count	0	PubChem
Hydrogen Bond Acceptor Count	2	PubChem
Rotatable Bond Count	0	PubChem

Table 3: Predicted Mass Spectrometry Data (Collision Cross Section)

Adduct	m/z	Predicted CCS (Å²)
[M+H] ⁺	247.89308	131.4
[M+Na] ⁺	269.87502	149.0
[M-H] ⁻	245.87852	139.1
[M+NH ₄] ⁺	264.91962	156.5
[M+K] ⁺	285.84896	136.0

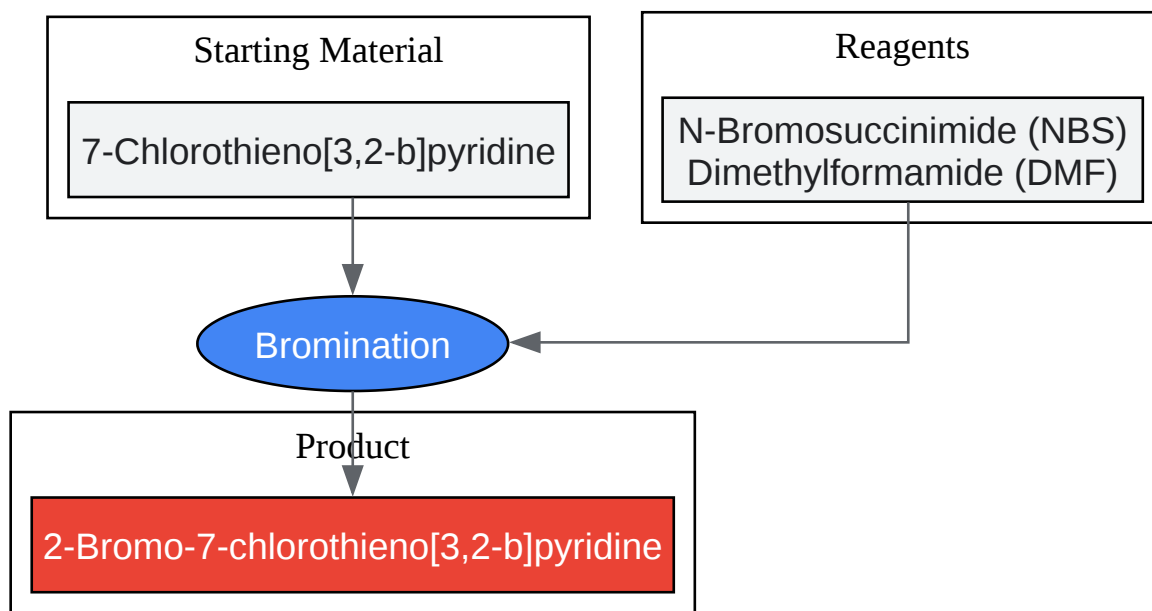
Data sourced from PubChem
and calculated using
CCSbase.[\[2\]](#)

Synthesis and Reactivity

2-Bromo-7-chlorothieno[3,2-b]pyridine serves as a versatile building block for creating diverse chemical libraries. Its synthesis and subsequent reactions are critical for its use in drug discovery.

Proposed Synthesis

A plausible synthetic route to **2-Bromo-7-chlorothieno[3,2-b]pyridine** involves the bromination of a 7-chlorothieno[3,2-b]pyridine precursor. The thieno[3,2-b]pyridine core itself can be constructed through various established methods in heterocyclic chemistry.[\[3\]](#)[\[4\]](#)



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Caption: Proposed synthetic workflow for **2-Bromo-7-chlorothieno[3,2-b]pyridine**.

Reactivity and Further Functionalization

The molecule possesses two halogen atoms at different positions, offering opportunities for selective functionalization. The carbon-bromine bond at the 2-position is generally more reactive than the carbon-chlorine bond at the 7-position in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling.^[5] This differential reactivity allows for sequential, site-selective introduction of various substituents, making it an ideal scaffold for generating a library of analogues for structure-activity relationship (SAR) studies.

Experimental Protocols

The following are detailed, generalized protocols for the proposed synthesis of **2-Bromo-7-chlorothieno[3,2-b]pyridine** and its subsequent use in a Suzuki-Miyaura cross-coupling reaction. These protocols are based on standard procedures for similar substrates.^{[1][6][7]}

Protocol 1: Synthesis of 2-Bromo-7-chlorothieno[3,2-b]pyridine

Objective: To synthesize **2-Bromo-7-chlorothieno[3,2-b]pyridine** via electrophilic bromination of 7-chlorothieno[3,2-b]pyridine.

Materials:

- 7-Chlorothieno[3,2-b]pyridine (1.0 equiv)
- N-Bromosuccinimide (NBS) (1.05 equiv)
- Anhydrous N,N-Dimethylformamide (DMF)
- Dichloromethane (DCM)
- Saturated aqueous sodium thiosulfate solution
- Saturated aqueous sodium bicarbonate solution
- Brine
- Anhydrous magnesium sulfate (MgSO_4)
- Round-bottom flask, magnetic stirrer, inert atmosphere setup (Nitrogen or Argon)

Procedure:

- Dissolve 7-chlorothieno[3,2-b]pyridine in anhydrous DMF in a round-bottom flask under an inert atmosphere.
- Cool the solution to 0 °C using an ice bath.
- Add N-Bromosuccinimide (NBS) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
- Allow the reaction mixture to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 4-6 hours.
- Monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion, quench the reaction by pouring the mixture into ice-cold water.

- Extract the aqueous layer with dichloromethane (3 x volumes).
- Combine the organic layers and wash sequentially with saturated aqueous sodium thiosulfate, saturated aqueous sodium bicarbonate, and brine.
- Dry the organic layer over anhydrous MgSO_4 , filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to yield the final product.

Protocol 2: Suzuki-Miyaura Cross-Coupling

Objective: To functionalize the 2-position of **2-Bromo-7-chlorothieno[3,2-b]pyridine** using a representative arylboronic acid.

Materials:

- **2-Bromo-7-chlorothieno[3,2-b]pyridine** (1.0 equiv)
- Arylboronic acid (1.2 equiv)
- Palladium(II) acetate ($\text{Pd}(\text{OAc})_2$, 2 mol%)
- SPhos (4 mol%)
- Potassium phosphate (K_3PO_4 , 2.0 equiv)
- Degassed Toluene and Water (e.g., 10:1 ratio)
- Ethyl acetate, Brine
- Anhydrous sodium sulfate (Na_2SO_4)
- Schlenk tube, magnetic stirrer, inert atmosphere setup, oil bath

Procedure:

- To an oven-dried Schlenk tube, add **2-Bromo-7-chlorothieno[3,2-b]pyridine**, the arylboronic acid, Pd(OAc)₂, SPhos, and K₃PO₄.
- Seal the tube, then evacuate and backfill with an inert gas (e.g., Argon). Repeat this cycle three times.
- Add the degassed solvent mixture (Toluene/Water) via syringe.
- Place the sealed tube in a preheated oil bath at 100 °C and stir vigorously.
- Monitor the reaction by TLC or GC-MS (typically 2-24 hours).^[1]
- Once complete, cool the mixture to room temperature and dilute with water.
- Transfer to a separatory funnel and extract with ethyl acetate (3 x volumes).
- Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
- Purify the crude product by flash column chromatography.

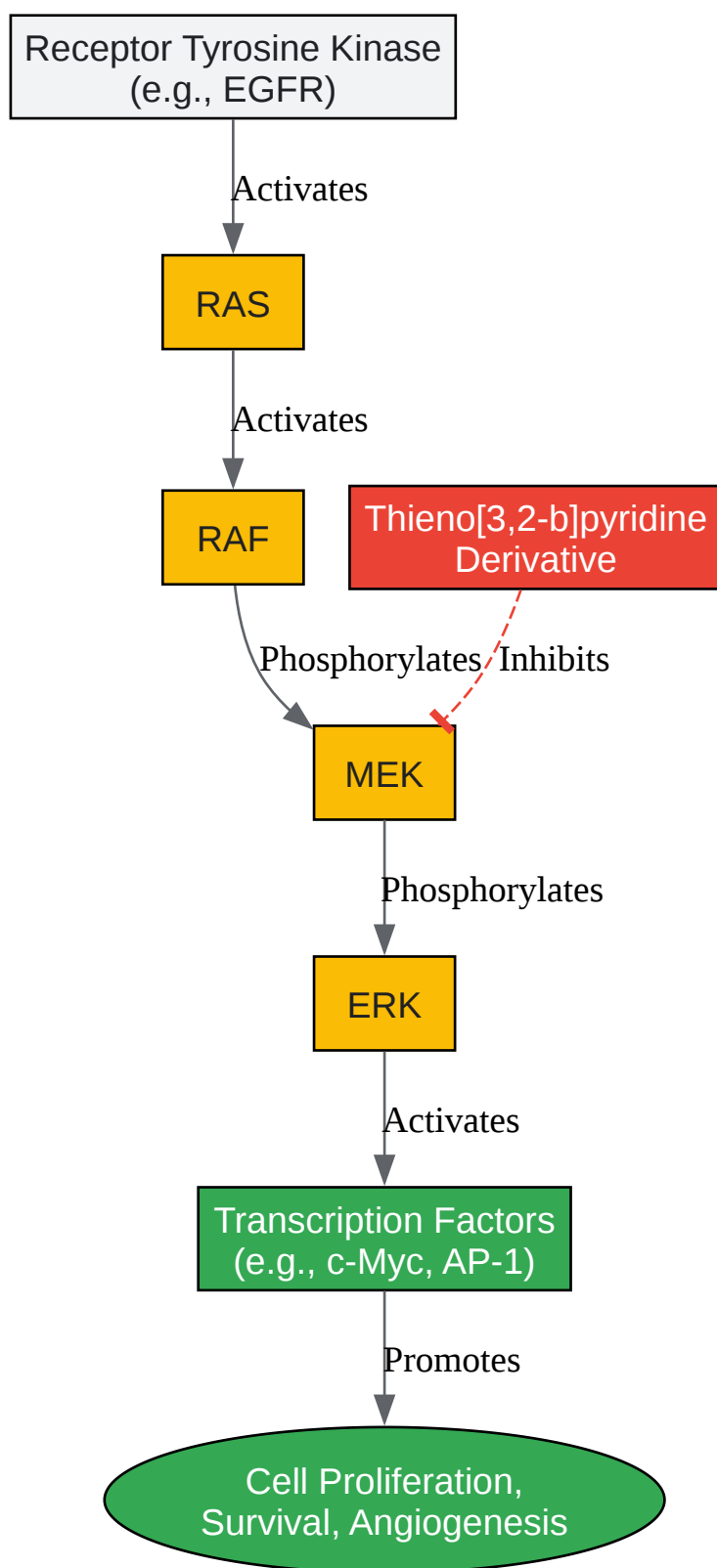
Potential Applications in Drug Discovery

The thieno[3,2-b]pyridine core is prevalent in the development of kinase inhibitors.^[1] Protein kinases are crucial enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer.^{[8][9]} Kinase inhibitors often function by competing with ATP for the binding site on the enzyme, thereby blocking downstream signaling.^{[10][11]}

2-Bromo-7-chlorothieno[3,2-b]pyridine is an ideal starting point for developing novel kinase inhibitors. The two halogen sites allow for the systematic exploration of chemical space around the core scaffold. By introducing different moieties at the 2- and 7-positions, researchers can fine-tune the compound's potency, selectivity, and pharmacokinetic properties to target specific kinases involved in oncogenic signaling pathways.

Hypothetical Signaling Pathway Involvement

Many kinase inhibitors target pathways essential for tumor growth and survival, such as the RAS/RAF/MEK/ERK pathway.[12] A therapeutic agent based on the **2-Bromo-7-chlorothieno[3,2-b]pyridine** scaffold could be designed to inhibit a key kinase in this cascade, such as MEK or ERK, preventing the phosphorylation events that lead to cell proliferation and survival.



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Caption: A generic tyrosine kinase signaling pathway targeted by kinase inhibitors.

Expected Spectral Characteristics

While experimental spectra are not available, the following characteristics can be predicted based on the structure:

- ^1H NMR: The spectrum should display three distinct signals in the aromatic region, corresponding to the three protons on the heterocyclic core. The coupling patterns (doublets and doublet of doublets) and chemical shifts would be characteristic of the thieno[3,2-b]pyridine ring system.
- ^{13}C NMR: The spectrum should show seven signals for the seven carbon atoms of the fused ring system.
- Mass Spectrometry (MS): The mass spectrum will exhibit a characteristic isotopic pattern due to the presence of both bromine (isotopes ^{79}Br and ^{81}Br in an approximate 1:1 ratio) and chlorine (isotopes ^{35}Cl and ^{37}Cl in an approximate 3:1 ratio). This will result in a complex cluster of peaks for the molecular ion $[\text{M}]^+$, $[\text{M}+2]^+$, $[\text{M}+4]^+$, etc., which is a definitive signature for compounds containing these two halogens.

Conclusion

2-Bromo-7-chlorothieno[3,2-b]pyridine is a high-value intermediate for the synthesis of novel compounds with significant therapeutic potential, particularly in the field of oncology. Its defined structure and differential reactivity at the two halogenated positions provide a robust platform for the generation of diverse chemical libraries. This guide provides foundational data, proposed synthetic protocols, and a strategic context for its application in drug discovery, serving as a valuable resource for researchers dedicated to developing next-generation targeted therapies.

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